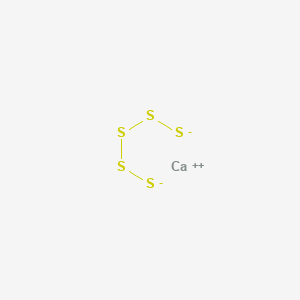Calcium polysulfide
CAS No.: 1332-68-9
Cat. No.: VC17146487
Molecular Formula: CaS5
Molecular Weight: 200.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1332-68-9 |
|---|---|
| Molecular Formula | CaS5 |
| Molecular Weight | 200.4 g/mol |
| Standard InChI | InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |
| Standard InChI Key | JNVCSEDACVAATK-UHFFFAOYSA-L |
| Canonical SMILES | [S-]SSS[S-].[Ca+2] |
| Colorform | Deep orange liquid |
Introduction
Chemical Composition and Structural Properties
Molecular Configuration and Bonding
Calcium polysulfide comprises a variable sulfur chain (Sₙ²⁻) coordinated with calcium ions (Ca²⁺). The polysulfide anion’s chain length, denoted by n, typically ranges from 2 to 5, influencing the compound’s redox activity and solubility . In aqueous solutions, the dynamic equilibrium between Sₙ²⁻, S₄²⁻, and S₂²⁻ ions contributes to its reactivity, particularly in reducing hexavalent chromium . X-ray diffraction studies of crystallized forms reveal a monoclinic lattice structure, with calcium ions bridging polysulfide chains through ionic interactions .
Physical and Chemical Characteristics
The compound’s physical properties vary with concentration and synthesis method:
| Property | Range/Value | Source |
|---|---|---|
| Concentration | 10–40% (aqueous) | |
| pH | 10.7–11.7 | |
| Density (20°C) | 1.28–1.32 g/cm³ | |
| Byproduct Content | ≤0.7% CaS₂O₃ | |
| Sulfur Chain Length (n) | 2–5 |
Solutions exhibit a distinctive orange-to-cherry-red coloration due to light absorption by polysulfide ions . The high pH (10.7–11.7) enhances stability by minimizing sulfur disproportionation into thiosulfate (S₂O₃²⁻) and sulfide (S²⁻) .
Synthesis Methodologies and Industrial Production
Conventional Lime-Sulfur Process
The traditional synthesis involves refluxing calcium hydroxide (Ca(OH)₂) with elemental sulfur (S₈) at 100°C, following the stoichiometry:
This method yields solutions containing 20–22% CaSₙ but generates substantial byproducts: 23–28% calcium thiosulfate (CaS₂O₃) and 5–11% unreacted sulfur . Open-reactor designs further introduce calcium carbonate (CaCO₃) through atmospheric CO₂ absorption, reducing process efficiency .
Advanced Hydrogen Sulfide Integration
A patented Russian method (RU2523478C1) eliminates thiosulfate formation by employing hydrogen sulfide (H₂S) gas in a three-stage process :
-
Calcium Hydrosulfide Formation:
Conducted at 5–70°C with H₂S:CaO molar ratios of 1:1 to 1:3. -
Calcium Sulfide Synthesis:
Maintained at 5–40°C to prevent sulfur oxidation. -
Polysulfide Generation:
Achieves 98% yield with ≤0.7% thiosulfate impurities .
This closed-system approach reduces reaction time to 1–2 hours and enables 40% CaSₙ concentrations, doubling conventional outputs .
Industrial and Agricultural Applications
Heavy Metal Remediation
Calcium polysulfide’s reducing capacity enables toxic metal precipitation:
| Metal Targeted | Reaction Pathway | Byproduct | Efficiency |
|---|---|---|---|
| Cr(VI) | Chromium hydroxide | >99% | |
| Hg²⁺ | Mercury sulfide | <1 ppb | |
| Pb²⁺ | Lead sulfide | 95–98% |
Calmet® formulations demonstrate particular efficacy in treating chelated metals, eliminating the need for pH adjustment in alkaline waste streams .
Construction Material Enhancement
Impregnation with 15–30% CaSₙ solutions improves concrete durability through:
-
Water Repellency: Sulfur polymerization reduces capillary water absorption by 60–70% .
-
Sulfate Resistance: Reacts with ambient SO₄²⁻ to form stable CaSO₄, preventing ettringite formation .
-
Self-Healing Properties: Oxidized sulfur seals microcracks via recrystallization .
Comparative studies show CaSₙ-modified concrete achieves 90 MPa compressive strength versus 50 MPa in untreated samples after 180 days .
Recent Technological Advancements
Mechanochemical Activation
Ball-milling sulfur with CaO at 500 rpm for 30 minutes increases reaction surface area by 15×, enabling 95% sulfur conversion at 80°C versus 72% in unmilled systems .
Alcohol-Water Mixed Solvents
Ethanol/water (1:3 v/v) solutions enhance CaSₙ solubility to 45%, though commercial viability remains limited by solvent recovery costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume